Slf tfa

Calcineurin NFAT signaling Immunosuppression

SLF TFA is the preferred FKBP-binding warhead for PROTAC synthesis, retaining FKBP12/51 engagement without the confounding immunosuppressive pharmacology of FK506. This TFA salt formulation provides enhanced solubility (≥200 mg/mL in DMSO) for precise stoichiometric control during linker conjugation. Researchers developing PROTACs or chemical inducer of dimerization (CID) systems should select SLF TFA to eliminate calcineurin pathway interference and ensure reproducible experimental outcomes.

Molecular Formula C32H41F3N2O8
Molecular Weight 638.7 g/mol
Cat. No. B8144754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlf tfa
Molecular FormulaC32H41F3N2O8
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H40N2O6.C2HF3O2/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5;3-2(4,5)1(6)7/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3;(H,6,7)/t23-,24+;/m0./s1
InChIKeyHKRBJXCFMLSYKV-KZDWWKKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SLF TFA: A Synthetic FKBP Ligand for PROTAC Synthesis and Chemical Biology Research


SLF TFA (CAS 2378802-47-0) is a trifluoroacetate salt formulation of Synthetic Ligand of FKBP (SLF), a cell-permeable small-molecule ligand that binds to FK506-binding proteins (FKBPs), specifically FKBP12 and FKBP51 . SLF TFA is structurally derived from the macrocyclic immunosuppressant FK506 but contains only one half of the FK506 molecule, resulting in a significantly altered pharmacological profile [1]. The compound is primarily utilized as a target protein-binding moiety in the design and synthesis of proteolysis-targeting chimeras (PROTACs) and as a tool compound in chemical biology studies of FKBP-mediated cellular processes .

Why FKBP Ligands Including SLF TFA Are Not Interchangeable in Experimental Design


FKBP-binding compounds exhibit profound functional divergence that precludes simple substitution. While the parent natural product FK506 binds FKBP12 with sub-nanomolar affinity (Ki = 0.2 nM) and potently inhibits the calcium/calmodulin-dependent phosphatase calcineurin [1], SLF TFA retains FKBP-binding capacity but completely lacks calcineurin inhibitory activity [2]. This functional uncoupling means that substituting FK506 for SLF TFA in a PROTAC design would introduce unwanted immunosuppressive pharmacology and off-target calcineurin pathway modulation, confounding experimental interpretation. Conversely, substituting SLF TFA for FK506 in studies requiring FKBP binding without downstream immunosuppression would fail to reproduce the biological endpoint. Additionally, the trifluoroacetate salt form of SLF TFA provides enhanced aqueous handling properties relative to the free base SLF formulation (CAS 195513-96-3), with a higher molecular weight (638.67 vs 524.65) and distinct solubility characteristics that affect stock solution preparation .

Quantitative Comparative Evidence for SLF TFA Differentiation


SLF TFA Lacks Calcineurin Inhibition Unlike FK506: Direct Head-to-Head Functional Comparison

In a direct head-to-head comparison using an NFAT-luciferase reporter assay in PMA/ionomycin-activated Jurkat T cells, SLF demonstrated no detectable inhibition of NFAT transcriptional activity, whereas FK506 produced a potent concentration-dependent suppression [1]. This functional divergence is mechanistically explained by the structural difference: SLF is composed of only one half of the FK506 molecule and lacks the effector domain required for calcineurin engagement [2].

Calcineurin NFAT signaling Immunosuppression

SLF TFA FKBP12 Binding Affinity: Cross-Study Comparison with FK506

SLF TFA binds FKBP12 with an IC50 of 2.6 μM, which represents a substantially reduced affinity relative to FK506 (Ki = 0.2 nM) [1]. This approximately 13,000-fold difference in binding affinity is consistent with the structural observation that SLF contains only half of the FK506 macrocyclic framework, losing critical binding contacts [2].

FKBP12 Binding affinity IC50

SLF-Derived PROTAC 22-SLF Demonstrates Potent FKBP12 Degradation Activity (DC50 = 0.5 μM)

The PROTAC degrader 22-SLF, which incorporates SLF as the FKBP12-targeting warhead, degrades FKBP12 with a DC50 of 0.5 μM in a FBXO22-dependent manner . This represents a functional enhancement relative to SLF TFA alone, as the PROTAC architecture converts a binding event into catalytic target degradation via E3 ligase recruitment [1].

PROTAC FKBP12 degradation DC50

SLF TFA Physical Properties Comparison: TFA Salt vs Free Base Formulation

SLF TFA (trifluoroacetate salt, MW 638.67) exhibits higher DMSO solubility (≥200 mg/mL, 313 mM with ultrasonic assistance) compared to the free base SLF formulation (MW 524.65; DMSO solubility ~100-125 mg/mL requiring warming to 60°C) . Commercial SLF TFA preparations are available with purity specifications of ≥98-99.58% .

Formulation Solubility Purity

SLF TFA Binds Both FKBP12 and FKBP51 with Defined Affinity Metrics

SLF TFA demonstrates binding to both FKBP12 (IC50 = 2.6 μM) and FKBP51 (affinity = 3.1 μM), showing comparable affinity across these two FKBP isoforms . This dual-isoform binding profile contrasts with more selective FKBP ligands that may preferentially target a single isoform .

FKBP51 FKBP12 Isoform selectivity

SLF TFA-Containing Electrophilic PROTACs Enable Covalent E3 Ligase Engagement

SLF has been conjugated to electrophilic scout fragments (KB02, KB03, KB05 containing chloroacetamide or acrylamide warheads) to generate covalent PROTACs that engage DCAF16, an E3 ligase, enabling nuclear FKBP12 degradation . KB02-SLF and KB05-SLF represent validated examples of this electrophilic PROTAC architecture [1].

Electrophilic PROTAC DCAF16 Covalent ligand

Validated Research Applications of SLF TFA Based on Quantitative Evidence


PROTAC Design and Synthesis: FKBP-Targeting Warhead for Heterobifunctional Degraders

SLF TFA is the preferred FKBP-binding warhead for PROTAC synthesis when the experimental objective requires FKBP12 or FKBP51 recruitment without introducing calcineurin-mediated immunosuppressive signaling. As demonstrated by the 22-SLF degrader (DC50 = 0.5 μM for FKBP12), SLF-based PROTACs achieve efficient target degradation while avoiding the confounding pharmacology of FK506 . The TFA salt formulation provides enhanced solubility (≥200 mg/mL in DMSO) that facilitates precise stoichiometric control during PROTAC linker conjugation chemistry . Researchers developing PROTACs targeting FKBP-fusion proteins or endogenous FKBPs should select SLF TFA over FK506-based warheads specifically because SLF TFA lacks NFAT-luciferase reporter inhibition activity in Jurkat cells, confirming the absence of calcineurin pathway interference [1].

Chemical Biology Studies of FKBP-Mediated Processes Without Calcineurin Interference

SLF TFA is indicated for studies investigating FKBP12-mediated calcium influx, protein synthesis, and skeletal muscle function where the immunosuppressive and calcineurin-inhibitory effects of FK506 would confound interpretation. Research has demonstrated that both low-dose rapamycin and SLF produce similar changes in mTORC1 activity and protein synthesis in skeletal muscle, with the critical distinction that SLF does not inhibit mTORC1 . This makes SLF TFA the appropriate tool compound for dissecting FKBP12-specific effects from mTOR pathway modulation. The defined affinity profile (FKBP12 IC50 = 2.6 μM; FKBP51 affinity = 3.1 μM) enables researchers to select appropriate working concentrations that achieve FKBP engagement without off-target effects .

Electrophilic PROTAC Development for Nuclear Protein Degradation

SLF TFA is validated for use in electrophilic PROTAC architectures where covalent E3 ligase engagement is desired. The compound has been successfully conjugated to chloroacetamide- and acrylamide-containing scout fragments (KB02, KB03, KB05) to generate covalent PROTACs that modify DCAF16, enabling nuclear FKBP12 degradation . KB02-SLF and KB05-SLF represent commercially validated examples of this design strategy . Researchers pursuing covalent PROTAC approaches or investigating ligandable E3 ligases should select SLF TFA as the FKBP-targeting moiety, as the established synthetic routes and published characterization data reduce development uncertainty. The high-purity commercial availability (≥98-99.58%) of SLF TFA supports reproducible PROTAC synthesis [1].

Chemical Inducer of Dimerization (CID) Studies Requiring Non-Immunosuppressive FKBP Engagement

SLF TFA and its derivatives serve as non-immunosuppressive alternatives to rapamycin and FK506 in chemical inducer of dimerization (CID) applications. While rapamycin is immunosuppressive due to interactions with endogenous targets, limiting its in vivo utility, SLF-based CIDs provide biocompatible dimerization without mTOR or calcineurin pathway modulation . For example, SLF homodimers connected with a 10-atom linker activate Fas signaling via Fas-FKBP fusion proteins with an EC50 of 6 nM, demonstrating robust CID functionality without the confounding pharmacology of natural product CIDs . Researchers developing conditional protein dimerization systems for in vivo applications should consider SLF TFA as the FKBP-binding component to minimize off-target pharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slf tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.